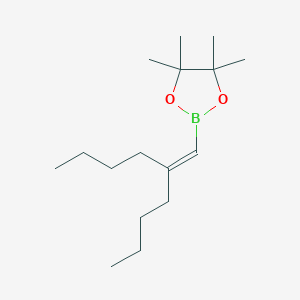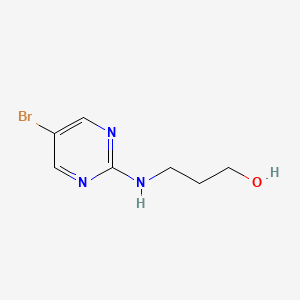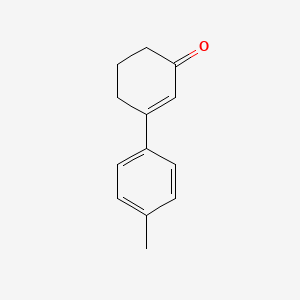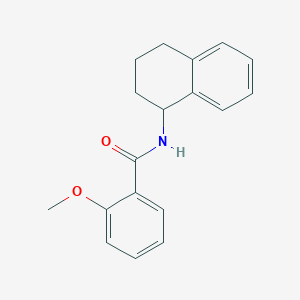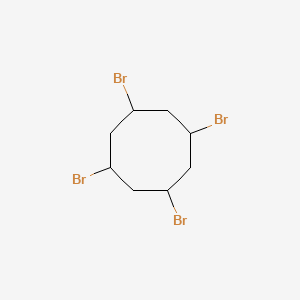![molecular formula C10H20ClN B14152377 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride CAS No. 74867-83-7](/img/structure/B14152377.png)
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethylbicyclo[311]heptan-3-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[311]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one.
Reduction: The ketone group in 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A ketone with a similar bicyclic structure.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: An alcohol derivative of the same bicyclic system.
2,6,6-Trimethylbicyclo[3.1.1]heptane: A hydrocarbon with the same bicyclic framework but without functional groups.
Uniqueness
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its ketone, alcohol, and hydrocarbon counterparts.
Propriétés
Numéro CAS |
74867-83-7 |
|---|---|
Formule moléculaire |
C10H20ClN |
Poids moléculaire |
189.72 g/mol |
Nom IUPAC |
2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h6-9H,4-5,11H2,1-3H3;1H |
Clé InChI |
FJDRRWMHEAHOSA-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C2(C)C)CC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)
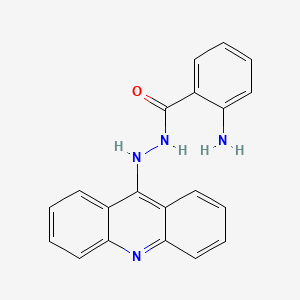
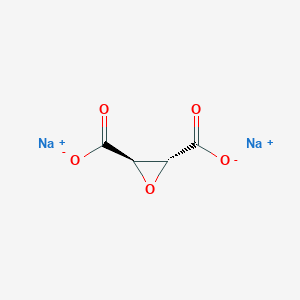
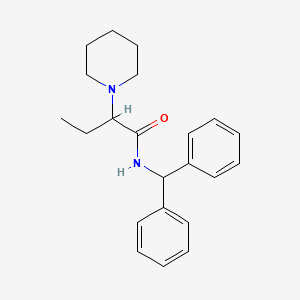
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)
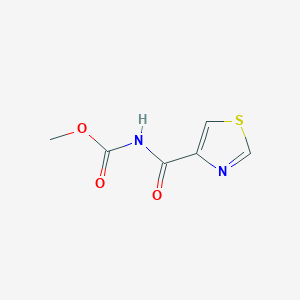
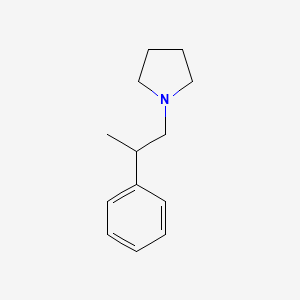

![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
